N-benzyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-benzyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by a benzyl group attached to a pyrazole ring, which is further substituted with a nitro group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Benzylation: The nitrated pyrazole is reacted with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group at the nitrogen atom.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the benzylated nitropyrazole with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: N-benzyl-4-amino-1H-pyrazole-5-carboxamide.
Substitution: Various N-substituted pyrazole derivatives.
Hydrolysis: N-benzyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Chemistry
N-benzyl-4-nitro-1H-pyrazole-5-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities. The nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors. The benzyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-4-nitro-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-amino-1H-pyrazole-5-carboxamide: Similar structure but with an amino group instead of a nitro group.
N-benzyl-4-chloro-1H-pyrazole-5-carboxamide: Similar structure but with a chloro group instead of a nitro group.
N-benzyl-4-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-benzyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to the presence of the nitro group, which can undergo specific chemical reactions such as reduction to an amino group. This functional group also imparts distinct electronic properties to the molecule, influencing its reactivity and interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
CAS No. |
405278-65-1 |
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Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
N-benzyl-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H10N4O3/c16-11(10-9(15(17)18)7-13-14-10)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,16)(H,13,14) |
InChI Key |
XVBPNQIDODXICI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
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